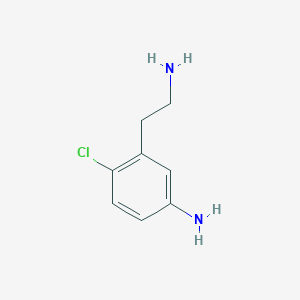

3-(2-Aminoethyl)-4-chloroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-aminoethyl)-4-chloroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c9-8-2-1-7(11)5-6(8)3-4-10/h1-2,5H,3-4,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJVZLKHTXIKTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)CCN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Chemical Reactivity and Transformation Studies of 3 2 Aminoethyl 4 Chloroaniline

Reactivity of the Primary Amino Group

The compound possesses two primary amino groups with distinct reactivities. The aliphatic amine of the aminoethyl group is significantly more basic and nucleophilic than the aromatic amine. This difference allows for selective reactions under controlled conditions.

The primary amino groups of 3-(2-Aminoethyl)-4-chloroaniline are expected to readily undergo acylation and sulfonylation. Due to its higher nucleophilicity, the aliphatic amine of the aminoethyl side chain would be the preferred site of reaction under standard conditions. Reaction with acylating agents like acetyl chloride or acetic anhydride (B1165640) would yield the corresponding N-acylated derivative. Similarly, sulfonylation with reagents such as p-toluenesulfonyl chloride would produce the corresponding sulfonamide.

Selective acylation of the more reactive aliphatic amine is a common strategy in multi-functional compounds. While specific studies on 3-(2-Aminoethyl)-4-chloroaniline are not prevalent, the reactivity can be inferred from similar structures. For instance, the acylation of related anilines and alkylamines is a well-established transformation.

Table 1: Representative Acylation and Sulfonylation Reactions of Primary Amines

| Reactant | Reagent | Product Type | Typical Conditions |

|---|---|---|---|

| Aniline (B41778) | Acetyl Chloride | Acetanilide | Base (e.g., pyridine), Aprotic Solvent |

| Ethylamine (B1201723) | Benzoyl Chloride | N-Ethylbenzamide | Schotten-Baumann conditions (aq. NaOH) |

| 4-Chloroaniline (B138754) | Acetic Anhydride | N-(4-chlorophenyl)acetamide | Heating, neat or in acetic acid |

| Aniline | p-Toluenesulfonyl Chloride | N-Phenyltosylamide | Base (e.g., pyridine), CH2Cl2 |

The reaction of primary amines with aldehydes or ketones to form imines (C=N) is a fundamental transformation in organic chemistry. When the amine is aromatic, the resulting products are known as Schiff bases. 3-(2-Aminoethyl)-4-chloroaniline can potentially form imines at either the aliphatic or aromatic amino group. The condensation of 4-chloroaniline with various aldehydes to form Schiff bases is well-documented, suggesting the aromatic amine of the target molecule is a viable reaction site. ijapbc.comnoveltyjournals.com These reactions are typically catalyzed by acid and involve the elimination of water. noveltyjournals.com

Schiff bases derived from substituted anilines are notable for their stability, often enhanced by conjugation with the aromatic ring, and their utility as ligands in coordination chemistry. noveltyjournals.comresearchgate.net

Table 2: Examples of Schiff Base Formation from Substituted Anilines

| Amine Reactant | Carbonyl Reactant | Product | Reference |

|---|---|---|---|

| 4-Chloroaniline | Salicylaldehyde | N-Salicylidene-4-chloroaniline | noveltyjournals.comresearchgate.net |

| Aniline | Acetylacetone | N,N'-(1,3-phenylenedi-1,3-diyl)bis(aniline) derivative | |

| p-Toluidine | Acetylacetone | Schiff base complex precursor | |

| 4-Chloroaniline | Methyl glyoxal | Schiff base for charge transfer studies | ijapbc.com |

The bifunctional nature of 3-(2-Aminoethyl)-4-chloroaniline, with two amine nucleophiles and an aromatic ring, makes it a candidate for synthesizing heterocyclic compounds. The aminoethyl chain can participate in intramolecular or intermolecular cyclization reactions. For example, after initial modification, the side chain could cyclize onto the aromatic ring. A more direct approach involves reactions where both the side-chain amine and the aromatic amine react with a suitable two-carbon electrophile to form a fused heterocyclic system, such as a 1,2,3,4-tetrahydroquinoxaline.

While direct examples starting from 3-(2-Aminoethyl)-4-chloroaniline are scarce, related cyclization strategies are well-known in heterocyclic synthesis. For instance, the reaction of ortho-phenylenediamines with α-dicarbonyl compounds is a classic method for quinoxaline (B1680401) synthesis. Similarly, base-assisted oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles leads to indolinone derivatives, highlighting the potential for intramolecular cyclization involving an aniline nitrogen. nih.gov The Prins cyclization is another powerful method for creating six-membered oxacycles from alkenols and aldehydes. nih.gov

With two nitrogen donor atoms, 3-(2-Aminoethyl)-4-chloroaniline is a potential bidentate ligand, capable of chelating to metal ions to form stable coordination complexes. The ethylenediamine-like fragment can form a stable five-membered chelate ring with a metal center. Such ligands are crucial in coordination chemistry and catalysis. nih.gov The formation of metal complexes with Schiff bases derived from 4-chloroaniline further supports the coordinating ability of the nitrogen atoms. ijapbc.comnoveltyjournals.comresearchgate.net The molecule could coordinate in a neutral form or as a deprotonated amido species, depending on the metal ion and reaction conditions.

Table 3: Potential Coordination Modes of 3-(2-Aminoethyl)-4-chloroaniline

| Metal Ion (M) | Potential Complex | Coordination Geometry | Notes |

|---|---|---|---|

| Cu(II), Ni(II) | [M(L)Cl2] | Square Planar / Tetrahedral | L = 3-(2-Aminoethyl)-4-chloroaniline |

| Co(II) | [Co(L)2]Cl2 | Octahedral | L acts as a bidentate ligand |

| Pt(II), Pd(II) | [M(L)Cl2] | Square Planar | Common for d8 metals |

Electrophilic Aromatic Substitution on the Chlorinated Phenyl Ring

The regiochemical outcome of electrophilic aromatic substitution on the aniline ring is directed by the existing substituents. The aminoethyl group is an activating, ortho-, para-director, while the chlorine atom is a deactivating, yet also ortho-, para-director. The powerful activating effect of the amino group dominates, directing incoming electrophiles primarily to the positions ortho and para to it. However, the position ortho to the chloro group (and meta to the aminoethyl group) is also a potential site of substitution.

Nitration and Sulfonation Studies

Nitration: Introducing a nitro group onto the ring is typically achieved with a mixture of nitric acid and sulfuric acid. Given the directing effects, nitration would be expected to occur at the positions ortho to the aminoethyl group. The likely products would be 3-(2-Aminoethyl)-4-chloro-6-nitroaniline and 3-(2-Aminoethyl)-4-chloro-2-nitroaniline. Under the strong acidic conditions, the primary amine can be protonated to form an ammonium (B1175870) ion, which is a deactivating, meta-directing group, potentially altering the substitution pattern.

Sulfonation: Sulfonation with fuming sulfuric acid would introduce a sulfonic acid group. Similar to nitration, the substitution pattern is dictated by the existing groups. The formation of 4-chloroaniline-3-sulfonic acid and its derivatives is a known process. sigmaaldrich.comchemicalbook.com For instance, the sulfonation of 2,5-dichloroaniline (B50420) can yield 2,5-dichloroaniline-4-sulfonic acid under specific conditions. google.com

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-(2-Aminoethyl)-4-chloro-6-nitroaniline |

| Sulfonation | SO₃, H₂SO₄ | 5-(2-Aminoethyl)-2-chloro-benzenesulfonic acid |

Friedel-Crafts Alkylation/Acylation (if applicable)

Friedel-Crafts reactions are generally not applicable to strongly activated anilines like 3-(2-Aminoethyl)-4-chloroaniline. wikipedia.orgpressbooks.pub The amino group is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. youtube.commasterorganicchemistry.combyjus.com This forms a highly deactivated complex on the nitrogen atom, which inhibits electrophilic attack on the aromatic ring.

Oxidative and Reductive Transformations

Controlled Oxidation Pathways

The oxidation of 3-(2-Aminoethyl)-4-chloroaniline can be complex, with potential reactions at the amino group or the aromatic ring.

Oxidation of the Amino Group: The primary amino group can be oxidized to various functional groups depending on the oxidant and conditions. nih.gov Mild oxidation, for example with peroxybenzoic acid, can yield the corresponding nitroso compound. rsc.org More vigorous oxidation can lead to the formation of nitro compounds or azo derivatives through intermolecular coupling. acs.orgrsc.org The electrochemical oxidation of anilines is also a well-studied transformation. nih.gov

Oxidation of the Aromatic Ring: The electron-rich nature of the aniline ring makes it susceptible to oxidation, which can lead to polymerization or the formation of quinone-like structures. The presence of the deactivating chloro group may offer some stability against ring oxidation compared to unsubstituted anilines. Kinetic studies on the oxidation of substituted anilines by species like triplet methylene (B1212753) blue show a dependence on the aniline's oxidation potential. acs.org

Table 4: Potential Oxidation Products

| Oxidizing Agent | Potential Product Type | Reference Context |

|---|---|---|

| Peroxybenzoic Acid | Nitroso Compound | Oxidation of substituted anilines rsc.org |

| H₂O₂ / Base | Azoxybenzene / Nitrobenzene (B124822) | Selective oxidation of anilines acs.org |

| Electrochemical Oxidation | Dimerized/Polymerized Products | Anodic oxidation of anilines nih.gov |

Selective Reduction of Functional Groups

The structure of 3-(2-Aminoethyl)-4-chloroaniline contains three key functional moieties: a primary aromatic amine, a primary alkyl amine, and a chloro-substituent on the aromatic ring. These functional groups are generally not susceptible to reduction under standard catalytic hydrogenation or with common hydride-donating reagents.

Discussions of selective reduction would typically apply to synthetic precursors of this molecule. For instance, a plausible synthetic route could involve the reduction of a nitro or nitrile group. In such a hypothetical scenario, the principles of chemoselective reduction would be critical.

Hypothetical Precursor Reduction:

Consider a precursor such as (4-chloro-3-nitrophenyl)acetonitrile . This molecule contains a nitro group and a nitrile group, both of which are reducible.

Selective Nitrile Reduction: The selective reduction of the nitrile to a primary amine in the presence of a nitro group can be challenging. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), have been used for the selective reduction of nitriles in the presence of aromatic nitro groups. koreascience.kr

Selective Nitro Reduction: Conversely, the selective reduction of the nitro group to an aniline is a common transformation. chemistrysteps.com Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Nickel (Ni) is often employed. Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) are also effective for this conversion. The choice of reagent is crucial to avoid the reduction of other functional groups. For example, sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce a nitro group on its own but can be activated with transition metal complexes. chemistrysteps.com

Simultaneous Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the nitro and nitrile groups simultaneously. organic-chemistry.org

The table below illustrates the theoretical selectivity of various reducing agents on a hypothetical precursor.

| Reducing Agent | Target Functional Group | Potential Outcome on (4-chloro-3-nitrophenyl)acetonitrile |

| H₂, Pd/C | Nitro Group | Selective reduction to 3-(cyanomethyl)-4-chloroaniline |

| SnCl₂, HCl | Nitro Group | Selective reduction to 3-(cyanomethyl)-4-chloroaniline |

| BH₃·THF | Nitrile Group | Selective reduction to 3-(2-aminoethyl)-4-chloronitrobenzene |

| LiAlH₄ | Both | Non-selective reduction to 3-(2-aminoethyl)-4-chloroaniline |

This table is based on general principles of chemical reactivity and does not represent experimentally verified data for the specific compound.

Stereochemical Aspects of Reactions

The molecule 3-(2-Aminoethyl)-4-chloroaniline is achiral as it does not possess any stereocenters. Therefore, an analysis of its intrinsic stereochemistry is not applicable.

Stereochemical considerations would become relevant in reactions where 3-(2-aminoethyl)-4-chloroaniline is treated with a chiral reagent or when a reaction it undergoes leads to the formation of a new chiral center.

For example, if the primary amine of the aminoethyl side chain were to react with a chiral aldehyde or ketone to form a chiral imine, which is then reduced, diastereomers could be formed. The stereochemical outcome of such a reaction would depend on the facial selectivity of the nucleophilic attack, which could be influenced by the steric and electronic properties of both reactants and the reaction conditions. This type of transformation is known as a diastereoselective reaction. organicchemistrytutor.commasterorganicchemistry.com

Similarly, if the aniline nitrogen or the side-chain amine were to be involved in a process that creates a chiral axis or plane, stereoisomerism would also become a factor. However, without specific published reactions for 3-(2-aminoethyl)-4-chloroaniline, any discussion of stereochemical outcomes remains purely theoretical.

Derivatization Strategies and Analogue Synthesis Based on 3 2 Aminoethyl 4 Chloroaniline

Systematic Functionalization of the Aminoethyl Chain

The primary amino group of the ethyl side chain is a key handle for a multitude of chemical transformations, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.

N-Alkylation and N-Acylation Derivatives

N-alkylation of the aminoethyl moiety introduces alkyl groups, which can alter the steric and electronic properties of the molecule. This reaction typically proceeds via nucleophilic substitution, where the amine attacks an alkyl halide. For instance, reactions with substituted benzyl (B1604629) chlorides can yield N-benzylated derivatives. The reactivity of the benzyl chloride, influenced by substituents on the aromatic ring, can determine the reaction mechanism, favoring either SN1 or SN2 pathways. chemicalforums.com

N-acylation involves the reaction of the amino group with acylating agents like acid chlorides or anhydrides to form amides. pulsus.com This transformation is fundamental in organic synthesis and is widely used to create a vast number of derivatives. pulsus.com The resulting amide bond is a common feature in many biologically active compounds. pulsus.com

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Substituted benzyl chloride | N-Arylmethyl-3-(2-aminoethyl)-4-chloroaniline |

| N-Acylation | Acetic anhydride (B1165640) | N-[2-(2-Chloro-5-aminophenyl)ethyl]acetamide |

Amide and Urea (B33335)/Thiourea (B124793) Analogues

The synthesis of amide and urea/thiourea analogues from 3-(2-aminoethyl)-4-chloroaniline opens avenues to a broad class of compounds with significant biological relevance. Amide derivatives are readily prepared by coupling the amine with various carboxylic acids or their activated forms. pulsus.com

Urea and thiourea derivatives are synthesized by reacting the aminoethyl group with isocyanates or isothiocyanates, respectively. nih.govasianpubs.org These reactions are generally straightforward and lead to the formation of compounds with the characteristic urea or thiourea linkage. A study on the synthesis of aryl urea derivatives highlighted the coupling of an amine with an isocyanate in an acetone (B3395972) medium at room temperature to afford the product in good yield and purity. asianpubs.org The synthesis of novel diaryl urea derivatives has been explored as analogues of biologically active compounds. asianpubs.org

Table 2: Synthesis of Amide and Urea/Thiourea Analogues

| Analogue Type | Synthetic Approach | Key Reagents |

| Amide | Acylation of the aminoethyl group | Carboxylic acids, acid chlorides pulsus.com |

| Urea | Reaction with isocyanates | Aryl isocyanates nih.govasianpubs.org |

| Thiourea | Reaction with isothiocyanates | Aryl isothiocyanates nih.gov |

Cyclization to Form Heterocyclic Systems (e.g., Piperazines, Quinazolinones)

The aminoethyl side chain of 3-(2-aminoethyl)-4-chloroaniline is a versatile precursor for the construction of various heterocyclic rings, which are core structures in many pharmaceuticals.

Piperazines: The formation of a piperazine (B1678402) ring can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor derived from the aminoethyl group. For example, a primary amine can be converted into a piperazine derivative through a one-pot cyclization with tosylbis(2-(tosyloxy)ethyl)amine. mdpi.com Another approach involves the reductive cyclization of dioximes. mdpi.com Palladium-catalyzed cyclization reactions have also been employed for the modular synthesis of highly substituted piperazines. organic-chemistry.org

Quinazolinones: Quinazolinones are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities. mdpi.com The synthesis of quinazolinones can be achieved through various methods, including the condensation of an anthranilic acid derivative with an appropriate amine-containing fragment. mdpi.com For instance, 3-(2-aminoethyl)-2-(4-fluoroanilino)quinazolin-4(3H)-one was synthesized by reacting the corresponding precursor with ethylenediamine. nih.gov Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the preparation of quinazolinone derivatives. uin-malang.ac.id

Modifications of the Chlorinated Phenyl Ring

The chlorinated phenyl ring of 3-(2-aminoethyl)-4-chloroaniline offers another site for structural modification, allowing for the fine-tuning of the molecule's properties.

Introduction of Additional Halogen Atoms

The introduction of additional halogen atoms onto the aromatic ring can significantly impact the electronic and lipophilic character of the molecule. Halogenation of aromatic amines can be achieved using various reagents and conditions. google.com For instance, the halogenation of a haloaniline can be performed with a molecular halogen in the presence of a quaternary ammonium (B1175870) halide to produce dihaloaniline derivatives. google.com The position of the additional halogen is directed by the existing substituents on the ring.

Aryl Substituent Variations (e.g., nitro, methoxy (B1213986), methyl)

The introduction of other substituents such as nitro, methoxy, or methyl groups onto the phenyl ring can further diversify the chemical space of derivatives. These groups can be introduced through various electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid. The synthesis of various amino/nitro substituted compounds has been reported, highlighting the versatility of these functional groups in medicinal chemistry. nih.gov The introduction of a methoxy group can be accomplished through nucleophilic aromatic substitution on a suitably activated precursor. google.com

Electrochemical methods have also been explored for the modification of chloroanilines. For example, the electrochemical oxidation of 4-chloroaniline (B138754) in the presence of arylsulfinic acids can lead to the formation of sulfonated derivatives. rsc.org

Regioisomeric Studies of Halogen and Aminoethyl Placement

The biological activity and material properties of substituted anilines can be significantly influenced by the relative positions of the functional groups on the aromatic ring. A key regioisomer of the title compound is 2-(2-Aminoethyl)-4-chloroaniline, which is commercially available as its hydrochloride salt.

A comparative study of the physicochemical and biological properties of these two isomers would provide valuable insights into the structure-activity relationship (SAR). The different placement of the aminoethyl group relative to the chloro and amino substituents is expected to alter the molecule's conformation, electronic distribution, and ability to interact with biological targets or other molecules in a supramolecular assembly.

Computational modeling and experimental analysis of these regioisomers can elucidate the impact of substituent positioning on properties such as pKa, lipophilicity, and hydrogen bonding capacity. This understanding is crucial for the rational design of analogues with optimized characteristics.

Conjugation and Bioconjugation Strategies

The reactive amino groups of 3-(2-Aminoethyl)-4-chloroaniline make it a suitable candidate for conjugation to other molecules, including biomolecules, to create chemical probes or targeted therapeutics. General strategies for the bioconjugation of anilines can be applied to this scaffold.

One such method is aniline-catalyzed hydrazone ligation, an efficient way to attach molecules to biosurfaces. In this approach, an aldehyde-modified biomolecule can be reacted with a hydrazine-functionalized surface, with aniline (B41778) acting as a nucleophilic catalyst to accelerate the reaction. The amino groups of 3-(2-Aminoethyl)-4-chloroaniline or its derivatives could potentially serve a similar catalytic role or be the point of attachment for a linker.

Bio-orthogonal chemistry offers another avenue for specific labeling. Reactions that are fast, produce a single product without regioisomers, and are compatible with the cellular environment are highly desirable for creating bioconjugates. The amino functionality of the scaffold could be modified with a bio-orthogonal handle, such as an azide (B81097) or an alkyne, allowing for its specific ligation to a correspondingly functionalized biological target.

The synthesis of azidoaniline derivatives of oligonucleotides has been reported, demonstrating the feasibility of incorporating aniline-based moieties into biomolecules for applications such as photoaffinity labeling. A similar strategy could be envisioned for 3-(2-Aminoethyl)-4-chloroaniline to create probes for studying nucleic acid or protein interactions.

Synthesis of Polymeric and Supramolecular Assemblies Incorporating the Scaffold

The ability of aniline and its derivatives to undergo polymerization to form polyaniline (PANI) is well-documented. PANI is a conducting polymer with a wide range of applications in electronics, sensors, and corrosion protection. The 3-(2-Aminoethyl)-4-chloroaniline scaffold could be incorporated into polymeric structures, either as a monomer or a co-monomer, to create functionalized conducting polymers. The presence of the aminoethyl side chain could influence the solubility, processability, and film-forming properties of the resulting polymer. Furthermore, the amino group on the side chain provides a site for post-polymerization modification.

The field of supramolecular chemistry, which focuses on non-covalent interactions between molecules, offers another platform for utilizing this scaffold. The hydrogen bonding capabilities of the amino groups and the potential for π-π stacking of the aromatic rings could be harnessed to direct the self-assembly of the molecule into well-defined supramolecular structures such as gels, liquid crystals, or nanotubes. The study of such assemblies is a growing area of "Supramolecular Analytical Chemistry," where synthetic receptors are used for sensing and analysis.

Structure-Property Relationship (SPR) Studies in Derivatives

Understanding the relationship between the chemical structure of a molecule and its properties is fundamental to the design of new functional materials and therapeutic agents. For derivatives of 3-(2-Aminoethyl)-4-chloroaniline, SPR studies would focus on how systematic changes in the molecular structure affect its physicochemical and biological properties.

For example, in the context of developing antiplasmodial agents based on 4-aminoquinolines, it has been shown that electron-withdrawing groups at the 7-position influence the pKa of the quinoline (B57606) nitrogen and the side chain amino group, which in turn affects the drug's accumulation in the parasite's food vacuole and its activity. A similar approach could be applied to derivatives of 3-(2-Aminoethyl)-4-chloroaniline, where the electronic nature of substituents on the aniline ring would be expected to modulate the basicity of the amino groups and, consequently, any pH-dependent activity.

Molecular docking studies of substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives against monoamine oxidase-B have been used to predict their potential as anti-Parkinsonian agents. This computational approach could be employed to screen a virtual library of 3-(2-Aminoethyl)-4-chloroaniline derivatives to identify promising candidates for synthesis and further testing.

Below is a hypothetical data table illustrating the types of derivatives that could be synthesized and the properties that would be investigated in an SPR study.

| Derivative | R1 Substituent (on aromatic amine) | R2 Substituent (on ethylamine) | Predicted LogP | Calculated pKa (aromatic amine) |

| Parent | H | H | 2.1 | 4.5 |

| 1 | 2-NO2 | H | 2.3 | 3.8 |

| 2 | 4-OCH3 | H | 2.5 | 5.1 |

| 3 | H | Acetyl | 1.8 | 4.5 |

| 4 | 2-NO2 | Acetyl | 2.0 | 3.8 |

| 5 | 4-OCH3 | Acetyl | 2.2 | 5.1 |

This table serves as an example of how systematic derivatization can be used to explore the chemical space around the parent scaffold and to build a predictive model for its behavior.

Computational Chemistry and Molecular Modeling Investigations of 3 2 Aminoethyl 4 Chloroaniline

Quantum Chemical Calculations for Ground State Properties

Ground state properties are fundamental to understanding a molecule's stability and reactivity. These calculations are typically performed using methodologies like Density Functional Theory (DFT), which offers a balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3-(2-Aminoethyl)-4-chloroaniline, this involves optimizing bond lengths, bond angles, and dihedral angles. The process often begins with an initial structure, which is then refined iteratively until the forces on the atoms are negligible and the energy is minimized. nih.gov

Conformational analysis is particularly important for this molecule due to the flexible aminoethyl side chain. Rotation around the C-C and C-N single bonds of this side chain can lead to various conformers with different energy levels. Computational methods can map the potential energy surface associated with these rotations to identify the most stable conformer(s). The final optimized geometry represents the molecule's most probable structure in the ground state.

Below are typical bond lengths and angles that would be determined through geometry optimization, likely using a method such as DFT with a basis set like 6-311++G(d,p). nih.gov

Table 1: Predicted Optimized Geometrical Parameters for 3-(2-Aminoethyl)-4-chloroaniline

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C-Cl | 1.74 |

| C-N (aniline) | 1.40 | |

| C-C (aromatic) | 1.39 - 1.41 | |

| C-C (ethyl) | 1.53 | |

| C-N (ethyl) | 1.47 | |

| **Bond Angles (°) ** | C-C-Cl | 119.5 |

| C-C-N (aniline) | 121.0 | |

| C-C-C (ethyl) | 112.0 |

Note: These values are illustrative and would be precisely determined from a specific DFT calculation.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the obtained structure is a true energy minimum. The absence of imaginary frequencies indicates a stable structure. This analysis also predicts the molecule's infrared (IR) and Raman spectra by calculating the frequencies and intensities of its fundamental vibrational modes. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.

Assigning these calculated frequencies to specific functional groups helps in the interpretation of experimental spectra. For 3-(2-Aminoethyl)-4-chloroaniline, key vibrational modes would include N-H stretching from the amino groups, C-Cl stretching, aromatic C-H stretching, and various modes from the ethyl chain.

Table 2: Predicted Characteristic Vibrational Frequencies for 3-(2-Aminoethyl)-4-chloroaniline

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric) | Primary Amine | ~3500 |

| N-H Stretch (symmetric) | Primary Amine | ~3400 |

| C-H Stretch (aromatic) | Aromatic Ring | 3100 - 3000 |

| C-H Stretch (aliphatic) | Ethyl Chain | 3000 - 2850 |

| N-H Bend | Amine Groups | 1650 - 1580 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-N Stretch (aniline) | Aromatic Amine | 1340 - 1250 |

Note: These frequencies are characteristic ranges and would be calculated precisely in a computational study. Experimental values may differ slightly due to solvent effects and intermolecular interactions.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electrons within a molecule is crucial for understanding its chemical interactions. Mulliken charge analysis is one method used to assign partial charges to each atom, providing a quantitative picture of electron distribution. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on the molecule's surface. scienceopen.comproteopedia.org It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). scienceopen.comresearchgate.net These regions are indicative of sites for electrophilic and nucleophilic attack, respectively. scienceopen.com For 3-(2-Aminoethyl)-4-chloroaniline, the MEP map would be expected to show:

Negative Potential: Concentrated around the highly electronegative chlorine and nitrogen atoms, indicating their potential to act as sites for electrophilic attack. scienceopen.com

Positive Potential: Located around the hydrogen atoms of the amino groups and the aromatic ring, suggesting these are possible sites for nucleophilic attack. scienceopen.com

This analysis provides a visual guide to the molecule's reactivity and intermolecular interaction patterns. chemrxiv.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com

HOMO: Represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character.

LUMO: Represents the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.gov A smaller gap suggests that the molecule can be more easily excited, implying higher chemical reactivity and lower kinetic stability. nih.gov In 3-(2-Aminoethyl)-4-chloroaniline, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the nitrogen atom of the primary amine, while the LUMO is likely distributed across the π-system of the aromatic ring.

Table 3: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| EHOMO | -5.50 | Ability to donate electrons (nucleophilicity) |

| ELUMO | -0.80 | Ability to accept electrons (electrophilicity) |

Note: These energy values are illustrative and depend on the level of theory and basis set used in the calculation.

Chemical Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to further quantify a molecule's reactivity. These descriptors provide insight into the stability and reactivity of the molecule as a whole.

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. dergipark.org.tr

Chemical Softness (S): Calculated as 1 / (2η). It is the reciprocal of hardness and indicates how easily the molecule's electron cloud can be polarized. nih.gov

Electronegativity (χ): Calculated as (I + A) / 2. It measures the molecule's ability to attract electrons.

Electrophilicity Index (ω): Calculated as χ² / (2η). This index quantifies the energy lowering of a system when it accepts electrons, thus measuring its electrophilic power.

Table 4: Predicted Chemical Reactivity Descriptors

| Descriptor | Formula | Predicted Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 5.50 |

| Electron Affinity (A) | -ELUMO | 0.80 |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 |

| Chemical Softness (S) | 1 / (2η) | 0.21 |

| Electronegativity (χ) | (I + A) / 2 | 3.15 |

Note: These values are derived from the illustrative HOMO/LUMO energies in Table 3.

Investigation of Excited State Properties

While ground state calculations describe a molecule's "normal" state, investigating its excited states is crucial for understanding its response to light, such as in UV-visible spectroscopy. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating electronic transition energies and oscillator strengths.

These calculations can predict the absorption spectrum of 3-(2-Aminoethyl)-4-chloroaniline, identifying the wavelengths at which the molecule absorbs light. The analysis of the orbitals involved in these electronic transitions (e.g., from HOMO to LUMO) reveals their nature, such as π → π* or n → π* transitions, which are characteristic of molecules with aromatic systems and heteroatoms. This information is vital for applications in areas like photochemistry and materials science. For instance, calculations might reveal strong absorptions in the UV region corresponding to π → π* transitions within the chloro-substituted benzene (B151609) ring.

Time-Dependent Density Functional Theory (TD-DFT) Calculations

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic excited states of molecules. It is an extension of Density Functional Theory (DFT), which is primarily used for ground-state calculations. TD-DFT is particularly valuable for predicting how a molecule will interact with light. The core of the method involves calculating the response of the electron density to a time-dependent perturbation, such as an oscillating electric field from light.

The process typically begins with a standard DFT calculation to determine the optimized ground-state geometry and molecular orbitals of the compound. Following this, the TD-DFT calculation is performed to compute the energies of various electronic transitions from the ground state to excited states. This approach is computationally less demanding than other high-level excited-state methods, making it suitable for medium to large organic molecules like 3-(2-Aminoethyl)-4-chloroaniline. The accuracy of TD-DFT predictions, however, can depend significantly on the choice of the exchange-correlation functional used in the calculation. orgchemboulder.com For organic chromophores, hybrid and range-separated functionals are often employed to achieve a balance between computational cost and accuracy. orgchemboulder.comnih.gov

UV-Vis Absorption Spectra Prediction

A primary application of TD-DFT is the prediction of Ultraviolet-Visible (UV-Vis) absorption spectra. researchgate.net The calculations yield a list of vertical excitation energies (the energy difference between the ground and excited states without change in geometry) and their corresponding oscillator strengths, which relate to the intensity of the absorption.

For a molecule like 3-(2-Aminoethyl)-4-chloroaniline, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the aromatic ring. The presence of the amino (-NH2) and chloro (-Cl) substituents on the aniline ring will influence the energies of the molecular orbitals and, consequently, the absorption wavelengths. The amino group typically acts as an electron-donating group, causing a bathochromic (red) shift, while the effect of the chlorine atom is more complex. Studies on similar compounds like 3-chloroaniline (B41212) show characteristic absorption bands related to the π-π* transitions of the benzene ring. chemicalbook.com A computational study would predict the wavelength of maximum absorption (λ_max) and help assign the specific electronic transitions responsible for each peak.

Theoretical Studies of Spectroscopic Parameters

Computational methods are instrumental in predicting and interpreting various spectroscopic parameters, providing a direct link between molecular structure and spectral data.

Prediction of NMR Chemical Shifts (¹H and ¹³C)

Quantum chemical calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei. rsc.org The standard method involves using the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT. The calculation provides the absolute magnetic shielding tensors for each nucleus, which are then converted to chemical shifts (δ) by referencing them against a standard compound, usually tetramethylsilane (B1202638) (TMS).

Predicting NMR shifts for molecules with flexible side chains and hydrogen bonding capabilities, such as the aminoethyl group in 3-(2-Aminoethyl)-4-chloroaniline, can be challenging. The conformation of the side chain and interactions with solvents can significantly influence the local electronic environment of the nuclei. rsc.org Despite these challenges, theoretical predictions are invaluable for assigning experimental spectra, especially for complex structures where signals may overlap.

Disclaimer: The following table contains representative, hypothetical data for illustrative purposes, as specific computational studies on 3-(2-Aminoethyl)-4-chloroaniline are not available in published literature. The values are estimated based on known chemical shifts for 4-chloroaniline (B138754) and ethylamine (B1201723) moieties. chemicalbook.comchemicalbook.comdocbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(2-Aminoethyl)-4-chloroaniline

| Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) | ||

|---|---|---|---|

| Atom Position | Estimated Shift (δ) | Atom Position | Estimated Shift (δ) |

| Aromatic-H (Position 2) | ~7.15 | Aromatic C-Cl | ~124.0 |

| Aromatic-H (Position 5) | ~6.70 | Aromatic C-NH2 | ~145.0 |

| Aromatic-H (Position 6) | ~7.05 | Aromatic C-CH2 | ~130.0 |

| Side Chain -CH2-Ar | ~2.80 | Aromatic CH (Position 2) | ~129.5 |

| Side Chain -CH2-NH2 | ~3.00 | Aromatic CH (Position 5) | ~116.0 |

| Aromatic -NH2 | ~3.70 | Aromatic CH (Position 6) | ~129.0 |

| Side Chain -NH2 | ~1.50 (broad) | Side Chain -CH2-Ar | ~38.0 |

| Side Chain -CH2-NH2 | ~41.0 |

Simulation of IR and Raman Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Computational models, primarily using DFT, can calculate the harmonic vibrational frequencies, which correspond to the peaks observed in IR and Raman spectra. nih.gov The calculation also determines the IR intensities and Raman activities for each mode, allowing for the simulation of the entire spectrum. researchgate.netresearchgate.net These simulations are crucial for assigning the experimental bands to specific molecular motions, such as stretching, bending, and twisting of functional groups. ias.ac.in

For 3-(2-Aminoethyl)-4-chloroaniline, key vibrational modes would include the N-H stretches of the primary aromatic and aliphatic amine groups, C-H stretches of the aromatic ring and ethyl side chain, the C-Cl stretch, and various aromatic ring vibrations. orgchemboulder.comwikieducator.org Simulated spectra can help distinguish between the two different amine groups and understand how electronic and steric factors influence their vibrational frequencies.

Disclaimer: The following table contains representative, hypothetical data for illustrative purposes, as specific computational studies on 3-(2-Aminoethyl)-4-chloroaniline are not available in published literature. The values are estimated based on typical frequencies for substituted anilines and alkylamines. orgchemboulder.comresearchgate.netresearchgate.netwpmucdn.com

Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for 3-(2-Aminoethyl)-4-chloroaniline

| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|---|

| N-H Asymmetric Stretch | Aromatic Amine | ~3450 | ~3450 | Medium |

| N-H Symmetric Stretch | Aromatic Amine | ~3360 | ~3360 | Medium |

| N-H Stretch | Aliphatic Amine | ~3350-3250 | ~3350-3250 | Medium, Broad |

| C-H Stretch | Aromatic | ~3100-3000 | ~3060 | Medium-Strong |

| C-H Stretch | Aliphatic (CH2) | ~2960-2850 | ~2960-2850 | Medium |

| N-H Bend | Primary Amines | ~1620 | ~1620 | Strong |

| C=C Stretch | Aromatic Ring | ~1590, ~1490 | ~1590 | Strong |

| C-N Stretch | Aromatic | ~1280 | ~1280 | Strong |

| C-Cl Stretch | Aryl Halide | ~820 | ~820 | Strong |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment, such as in a solvent. ias.ac.in For a flexible molecule like 3-(2-Aminoethyl)-4-chloroaniline, MD simulations can explore the rotational freedom of the aminoethyl side chain and how it is influenced by solvent molecules (e.g., water).

In Silico Design and Virtual Screening of Novel Analogues

The structure of 3-(2-Aminoethyl)-4-chloroaniline can serve as a scaffold for the in silico design of new analogues with potentially enhanced properties for applications in materials science or medicinal chemistry. Computational tools can be used to systematically modify the parent structure—for instance, by changing the substituents on the aromatic ring or altering the length of the side chain—and then predict the properties of these new virtual compounds.

Virtual screening is a computational technique that involves rapidly assessing very large libraries of chemical structures to identify those that are most likely to have a desired biological activity or property. chemicalbook.comchemicalbook.com If 3-(2-Aminoethyl)-4-chloroaniline were identified as a hit compound for a particular target, virtual screening could be used to search for commercially available or synthetically accessible analogues with improved characteristics. This process often involves methods like molecular docking, where virtual compounds are fitted into the binding site of a target protein, and quantitative structure-activity relationship (QSAR) models, which correlate chemical structure with activity. chemicalbook.com This computational approach significantly accelerates the discovery process for new functional molecules.

Investigation of Non-Linear Optical (NLO) Properties

A thorough review of scientific literature and computational chemistry databases reveals a significant gap in the characterization of the non-linear optical (NLO) properties of the specific compound, 3-(2-Aminoethyl)-4-chloroaniline. At present, there are no available published research findings or computational data detailing its first-order hyperpolarizability (β) or other NLO parameters.

While the broader class of chloroaniline derivatives has been a subject of interest in materials science for their potential NLO applications, specific experimental or theoretical studies on the 3-(2-Aminoethyl)-4-chloroaniline molecule have not been reported. Computational studies on related molecules, such as para-chloroaniline, have utilized Density Functional Theory (DFT) to investigate their electronic structure and predict NLO properties. These studies explore how different substituents on the aniline ring influence the electronic and optical characteristics of the compounds. However, the absence of a direct investigation into the aminoethyl group at the meta-position and a chlorine atom at the para-position relative to the amino group in 3-(2-Aminoethyl)-4-chloroaniline means that no specific data can be presented.

Therefore, the generation of detailed research findings and data tables for the NLO properties of 3-(2-Aminoethyl)-4-chloroaniline is not possible at this time. Further experimental work, such as Kurtz-Perry powder technique for second-harmonic generation (SHG) measurements, or computational modeling using quantum chemical methods, would be required to elucidate the NLO characteristics of this compound.

Advanced Spectroscopic Characterization of 3 2 Aminoethyl 4 Chloroaniline and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution and the solid state. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C) for Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum of 3-(2-Aminoethyl)-4-chloroaniline is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the aminoethyl side chain. The aromatic region will be influenced by the substitution pattern. The proton at C2 will likely appear as a doublet, coupled to the proton at C6. The proton at C5 will also present as a doublet, coupled to the proton at C6. The proton at C6 will, in turn, be a doublet of doublets due to coupling with both the C2 and C5 protons. The amino group (-NH₂) on the aromatic ring and the ethyl chain will likely appear as broad singlets due to rapid proton exchange and quadrupole effects of the nitrogen atom. The methylene (B1212753) protons (-CH₂-) of the ethyl group will show characteristic triplet signals due to coupling with each other.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The spectrum of 3-(2-Aminoethyl)-4-chloroaniline would be expected to show eight distinct signals, corresponding to the six carbons of the benzene (B151609) ring and the two carbons of the aminoethyl side chain. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing chloro group. The carbon atom attached to the chlorine (C4) will be deshielded, while the carbon attached to the amino group (C1) will be shielded. The carbons of the ethyl side chain will appear in the aliphatic region of the spectrum.

Predicted ¹H and ¹³C NMR Data for 3-(2-Aminoethyl)-4-chloroaniline

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |

| H2 | 7.1 - 7.3 | - | d |

| H5 | 6.8 - 7.0 | - | d |

| H6 | 6.6 - 6.8 | - | dd |

| -CH₂- (adjacent to ring) | 2.7 - 2.9 | 35 - 40 | t |

| -CH₂- (terminal) | 2.9 - 3.1 | 40 - 45 | t |

| Ar-NH₂ | 3.5 - 4.5 | - | br s |

| Et-NH₂ | 1.5 - 2.5 | - | br s |

| C1 | - | 140 - 145 | - |

| C2 | - | 128 - 132 | - |

| C3 | - | 130 - 135 | - |

| C4 | - | 120 - 125 | - |

| C5 | - | 115 - 120 | - |

| C6 | - | 113 - 118 | - |

Predicted data is based on the analysis of structurally similar compounds and established substituent effects. Actual experimental values may vary.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful methods for establishing atomic connectivity and spatial relationships within a molecule, which is particularly useful for complex structures where 1D spectra may be ambiguous.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network. For 3-(2-Aminoethyl)-4-chloroaniline, COSY would show correlations between the adjacent aromatic protons (H2-H6 and H5-H6) and between the methylene protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C atoms. It would be instrumental in assigning the proton signals to their corresponding carbon atoms in the benzene ring and the ethyl side chain.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC would be crucial for confirming the substitution pattern on the aromatic ring by showing correlations between the aminoethyl protons and the aromatic carbons (C2, C3, C4), and between the aromatic protons and the carbons of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In the context of 3-(2-Aminoethyl)-4-chloroaniline, it could help to determine the preferred conformation of the aminoethyl side chain relative to the aromatic ring.

Solid-State NMR for Crystalline Forms

For compounds that exist as crystalline solids, solid-state NMR (ssNMR) spectroscopy can provide valuable information about the structure and dynamics in the solid state. mdpi.com Unlike solution-state NMR, ssNMR is not limited by solubility and can be used to study insoluble or poorly soluble materials. For 3-(2-Aminoethyl)-4-chloroaniline, ssNMR could be employed to:

Characterize different polymorphic forms (if they exist), as different crystal packing arrangements would lead to distinct NMR spectra.

Determine the conformation of the molecule in the solid state.

Study intermolecular interactions, such as hydrogen bonding involving the amino groups.

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to enhance the signal of the less abundant ¹³C nuclei and to average out anisotropic interactions that broaden the spectral lines in the solid state.

Dynamic NMR for Conformational Analysis

Dynamic NMR (DNMR) is a technique used to study the rates of chemical exchange processes that occur on the NMR timescale. For 3-(2-Aminoethyl)-4-chloroaniline, the flexible aminoethyl side chain can adopt various conformations through rotation around the C-C and C-N single bonds.

By acquiring NMR spectra at different temperatures, it might be possible to observe changes in the line shapes of the signals corresponding to the aminoethyl protons. At low temperatures, the rotation around the single bonds might become slow enough on the NMR timescale to allow for the observation of distinct signals for different conformers. As the temperature is increased, the rate of interconversion between these conformers would increase, leading to coalescence of the signals into a time-averaged spectrum. Analysis of these temperature-dependent spectral changes can provide quantitative information about the energy barriers to conformational interconversion.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, probes the vibrational energy levels of a molecule. It is an excellent technique for identifying the functional groups present in a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of 3-(2-Aminoethyl)-4-chloroaniline would display characteristic absorption bands corresponding to its various functional groups. By comparing with the known spectra of 4-chloroaniline (B138754) and other related anilines, the following vibrational modes can be anticipated. uwimona.edu.jmresearchgate.netresearchgate.net

N-H Stretching: The amino groups (both aromatic and aliphatic) will give rise to stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region, corresponding to the symmetric and asymmetric stretching modes.

C-H Stretching: The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group will be observed just below 3000 cm⁻¹.

N-H Bending: The in-plane bending (scissoring) vibration of the primary amino groups is expected in the region of 1590-1650 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically occur in the region of 1450-1600 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic C-N bond is expected around 1250-1350 cm⁻¹, while the aliphatic C-N stretch will likely appear in the 1020-1250 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration is expected to produce a strong absorption band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds will appear as strong bands in the 675-900 cm⁻¹ region, and their exact position can be indicative of the substitution pattern of the benzene ring.

Predicted FT-IR Data for 3-(2-Aminoethyl)-4-chloroaniline

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching (asymmetric) | 3400 - 3500 | Medium |

| N-H Stretching (symmetric) | 3300 - 3400 | Medium |

| Aromatic C-H Stretching | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretching | 2850 - 2960 | Medium |

| N-H Bending | 1590 - 1650 | Medium-Strong |

| Aromatic C=C Stretching | 1450 - 1600 | Medium |

| C-N Stretching (aromatic) | 1250 - 1350 | Medium-Strong |

| C-N Stretching (aliphatic) | 1020 - 1250 | Medium |

| C-Cl Stretching | 600 - 800 | Strong |

| Aromatic C-H Bending (out-of-plane) | 675 - 900 | Strong |

Predicted data is based on the analysis of structurally similar compounds. Actual experimental values may vary.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides valuable insights into the vibrational modes of a molecule, which are complementary to the information obtained from infrared (IR) spectroscopy. For chloroaniline analogues, Raman spectra reveal characteristic bands corresponding to specific molecular vibrations. researchgate.net Studies on related compounds like 4-chloroaniline and other dichloroanilines help in assigning the vibrational frequencies for 3-(2-Aminoethyl)-4-chloroaniline. researchgate.netresearchgate.net

Key vibrational modes for chloroanilines include C-H stretching, N-H stretching and wagging, C-N stretching, and C-Cl stretching, as well as various aromatic ring vibrations. researchgate.netresearchgate.nettsijournals.com The amino group (NH2) vibrations are particularly important; for instance, the NH2 wagging mode in a related compound is observed as a strong peak around 625 cm⁻¹ in the IR spectrum and 606 cm⁻¹ in the Raman spectrum. researchgate.net The C-N stretching vibration is typically identified in the region of 1256-1282 cm⁻¹. researchgate.netmaterialsciencejournal.org

The table below summarizes the expected characteristic Raman shifts for key functional groups in 3-(2-Aminoethyl)-4-chloroaniline, based on data from analogous compounds. researchgate.netresearchgate.netmaterialsciencejournal.org

Table 1: Characteristic Raman Shifts for 3-(2-Aminoethyl)-4-chloroaniline Analogues

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretching | 3400 - 3500 | Amino (NH₂) |

| C-H Stretching (Aromatic) | 3000 - 3100 | Phenyl Ring |

| C-H Stretching (Aliphatic) | 2850 - 3000 | Ethyl Chain |

| C=C Stretching (Aromatic) | 1590 - 1620 | Phenyl Ring |

| NH₂ Scissoring | 1600 - 1620 | Amino (NH₂) |

| C-N Stretching | 1250 - 1300 | Aryl-Amine |

| C-Cl Stretching | 550 - 750 | Chloro-Aromatic |

| NH₂ Wagging | ~600 | Amino (NH₂) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The primary chromophore in 3-(2-Aminoethyl)-4-chloroaniline is the substituted benzene ring. The absorption of UV light excites electrons from lower energy orbitals to higher energy orbitals. For aromatic compounds like anilines, the key electronic transitions are the π→π* and n→π* transitions. researchgate.net

The π→π* transitions, which are typically of high intensity, arise from the excitation of electrons from the π bonding orbitals of the aromatic ring to the antibonding π* orbitals. researchgate.net The n→π* transitions involve the non-bonding electrons of the nitrogen atom in the amino group and are generally of lower intensity. researchgate.net

Table 2: UV-Vis Absorption Maxima for Aniline (B41778) Analogues

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| Aniline (in α-naphthol) | Not Specified | ~300 (π-π*) | researchgate.net |

| 4-Chloroaniline | Alcohol | 242, 295 | nih.gov |

| 3-Chloroaniline (B41212) | Not Specified | 240, 291 | nist.gov |

| 2-Chloroaniline | Not Specified | 236, 287 | nist.gov |

UV-Vis spectrophotometry can be employed for the quantitative analysis of chloroanilines in various samples. nih.gov This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

For quantitative analysis, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at a fixed wavelength (usually the λmax). youtube.com The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. This technique is valuable in quality control and research for determining the concentration of 3-(2-Aminoethyl)-4-chloroaniline in solution, provided there are no interfering substances that absorb at the same wavelength. kit.edu For instance, p-chloroaniline has been quantified by measuring its absorbance at 455 nm after a derivatization reaction. nih.gov

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. acs.org It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique elemental formula.

For 3-(2-Aminoethyl)-4-chloroaniline, the molecular formula is C₈H₁₁ClN₂. The theoretical exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). This precise mass measurement is critical for confirming the identity of the synthesized compound and distinguishing it from other compounds with the same nominal mass. acs.org

Table 3: Exact Mass Calculation for 3-(2-Aminoethyl)-4-chloroaniline

| Element | Isotope | Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.000000 | 8 | 96.000000 |

| Hydrogen | ¹H | 1.007825 | 11 | 11.086075 |

| Chlorine | ³⁵Cl | 34.968853 | 1 | 34.968853 |

| Nitrogen | ¹⁴N | 14.003074 | 2 | 28.006148 |

| Total Exact Mass | 170.061176 |

The presence of chlorine is readily identified in the mass spectrum by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl, which have a relative abundance ratio of approximately 3:1. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, separated by two mass units.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. epa.gov It is an essential tool for assessing the purity of 3-(2-Aminoethyl)-4-chloroaniline and for identifying and separating it from its isomers. nih.govd-nb.info

In GC-MS analysis, the sample is vaporized and separated based on boiling point and polarity on a chromatographic column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. wikipedia.org The resulting fragmentation pattern is a unique "fingerprint" for the molecule, which aids in its structural elucidation and identification. libretexts.org

For aromatic amines, the molecular ion peak is typically an odd number. miamioh.edu Common fragmentation patterns for chloroanilines involve the loss of the chlorine atom or cleavage of bonds adjacent to the amino group. nist.govnist.gov For 3-(2-Aminoethyl)-4-chloroaniline, characteristic fragments would likely arise from the cleavage of the C-C bond in the ethylamino side chain (benzylic cleavage), leading to a stable ion.

Distinguishing between isomers of chloroaniline can be challenging as they may have similar retention times and mass spectra. nih.gov In such cases, derivatization of the amine group can be performed prior to GC-MS analysis to improve chromatographic separation and produce more distinct mass spectra, allowing for unambiguous identification of each isomer. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique utilized for the structural elucidation of compounds by fragmenting a selected precursor ion and analyzing the resulting product ions. This method provides valuable insights into the connectivity of atoms within a molecule. In a typical MS/MS experiment, the analyte is first ionized, and a specific ion (the precursor ion) corresponding to the protonated molecule or a molecular ion is selected. This precursor ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, leading to fragmentation. The resulting fragment ions (product ions) are then mass-analyzed, generating a product ion spectrum.

For a compound like 3-(2-Aminoethyl)-4-chloroaniline, the fragmentation pattern would be characteristic of its structure. The initial protonation would likely occur at one of the nitrogen atoms. Subsequent fragmentation would involve the cleavage of the weakest bonds. Key fragmentation pathways would include the loss of the aminoethyl side chain and cleavages within the ethyl group, as well as potential ring fragmentations.

Table 1: Hypothetical MS/MS Fragmentation Data for 3-(2-Aminoethyl)-4-chloroaniline

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |

| [M+H]⁺ | [M+H - NH₃]⁺ | 17 | Loss of ammonia (B1221849) from the aminoethyl side chain |

| [M+H]⁺ | [M+H - C₂H₅N]⁺ | 43 | Cleavage of the bond between the aromatic ring and the ethyl group |

| [M+H]⁺ | [Cl-C₆H₄-NH₂]⁺ | C₂H₄N | Loss of the ethylamine (B1201723) radical |

Note: This table is illustrative and based on general fragmentation principles, as specific experimental data for 3-(2-Aminoethyl)-4-chloroaniline is not available.

X-ray Diffraction (XRD) Analysis

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction is the gold standard for the unambiguous determination of a molecule's absolute structure. This technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the unit cell, from which the atomic positions can be determined with high precision.

For 3-(2-Aminoethyl)-4-chloroaniline, a successful single crystal XRD analysis would confirm the connectivity of the atoms, the substitution pattern on the aniline ring, and the conformation of the aminoethyl side chain. While no specific single crystal data for this compound is available, studies on related molecules like p-Chloroanilinium ethanoate and other aniline derivatives demonstrate the power of this technique. scirp.orgnih.gov For instance, the analysis of p-Chloroanilinium ethanoate revealed an orthorhombic crystal system with the space group P2₁. scirp.org Similarly, a study on a nickel(II) complex containing a 4-(2-aminoethyl)morpholine (B49859) ligand showcases how single crystal XRD can elucidate the coordination environment and stereochemistry of complex molecules. nih.gov

Table 2: Representative Single Crystal XRD Data for an Analogue Compound (p-Chloroanilinium ethanoate)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | scirp.org |

| Space Group | P2₁ | scirp.org |

| a (Å) | - | - |

| b (Å) | - | - |

| c (Å) | - | - |

| α (°) | 90 | - |

| β (°) | 90 | - |

| γ (°) | 90 | - |

| Volume (ų) | - | - |

| Z | - | - |

Note: Specific cell parameters for p-Chloroanilinium ethanoate were not provided in the abstract. This table illustrates the type of data obtained from a single crystal XRD experiment.

Powder X-ray Diffraction for Polymorphism and Crystalline Purity

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze polycrystalline materials. It is particularly useful for identifying the crystalline phases present in a bulk sample, assessing its crystalline purity, and studying polymorphism. The PXRD pattern is a fingerprint of a specific crystalline solid.

In the context of 3-(2-Aminoethyl)-4-chloroaniline, PXRD would be employed to ensure the homogeneity of the synthesized crystalline powder. Different polymorphic forms of a compound can exhibit distinct physical properties, and PXRD is a primary tool for their identification and characterization. A study on a 4-chloroaniline single crystal also involved powder XRD to analyze the lattice parameters. researchgate.net The resulting diffraction pattern, with its characteristic peak positions (2θ) and intensities, can be compared to a reference pattern generated from single crystal data or to patterns from different crystalline batches to ensure consistency.

Other Advanced Analytical Techniques

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed empirical formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

For 3-(2-Aminoethyl)-4-chloroaniline (C₈H₁₁ClN₂), the theoretical elemental composition can be calculated. An experimental analysis would involve combusting a small, precisely weighed sample and quantifying the resulting combustion products (CO₂, H₂O, N₂). The chlorine content would typically be determined by other methods, such as titration after combustion. A study on a palladium(II) amino acid complex demonstrated the use of elemental analysis to confirm the proposed composition of the synthesized compound. unesp.br

**Table 3: Theoretical Elemental Composition of 3-(2-Aminoethyl)-4-chloroaniline (C₈H₁₁ClN₂) **

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 8 | 96.088 | 56.31% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 6.50% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 20.78% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 16.41% |

| Total | 170.643 | 100.00% |

Chromatographic Purity Assessment (HPLC, GC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of a chemical compound. These methods separate the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

For a compound like 3-(2-Aminoethyl)-4-chloroaniline, a reversed-phase HPLC method would likely be employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. The presence of impurities would be indicated by additional peaks.

Similarly, GC can be used for the analysis of volatile and thermally stable compounds. Chloroaniline isomers are amenable to GC analysis. who.int The choice between HPLC and GC would depend on the volatility and thermal stability of 3-(2-Aminoethyl)-4-chloroaniline. The separation of chloroaniline isomers by HPLC has been demonstrated, showcasing the ability of this technique to resolve closely related structures. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis method utilized to assess the thermal stability and compositional properties of materials by measuring changes in mass as a function of temperature in a controlled atmosphere. longdom.org This technique provides valuable data on decomposition patterns, thermal stability, and the proportions of various components within a sample. longdom.org The process involves heating a sample at a constant rate while continuously recording its mass, with the resulting data plotted as a mass loss versus temperature curve. The first derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, reveals the rate of mass loss and helps identify the temperatures at which the most significant thermal events occur. mdpi.com

While specific TGA data for 3-(2-Aminoethyl)-4-chloroaniline is not extensively available in public literature, analysis of its structural analogues, such as 4-chloroaniline, provides insight into its expected thermal behavior. Halogenated anilines are known to decompose at elevated temperatures, often releasing toxic fumes. nih.gov The thermal decomposition of materials containing halogens can result in complex mixtures of byproducts. scholaris.ca

For instance, studies on 4-chloroaniline indicate that it decomposes at elevated temperatures, specifically in the range of 250-300 °C. nih.gov When heated to decomposition, it is known to emit toxic fumes containing hydrogen chloride and nitrogen oxides. nih.gov The thermal stability of polymers derived from chloroanilines has also been investigated. The TGA of poly-p-chloroaniline (PpCA) shows a multi-step degradation process, which is typical for polymers, involving the loss of moisture, dopants, and eventually the breakdown of the polymer backbone. researchgate.net

The thermal stability of a compound is influenced by its molecular structure, including the nature and position of its functional groups. For 3-(2-Aminoethyl)-4-chloroaniline, the presence of the aminoethyl group, the chloro substituent, and the aniline core will all dictate its decomposition pathway. The initial weight loss in a TGA scan would likely correspond to the loss of more volatile components or the initial breakdown of the aminoethyl side chain, followed by the decomposition of the aromatic ring at higher temperatures.

The data below summarizes the thermal decomposition characteristics of related compounds, offering a comparative basis for estimating the thermal stability of 3-(2-Aminoethyl)-4-chloroaniline.

Table 1: Thermal Decomposition Data for 4-Chloroaniline and Related Compounds

| Compound Name | Decomposition Temperature (°C) | Key Observations |

|---|---|---|

| 4-Chloroaniline | 250 - 300 | Decomposes in the presence of light, air, and elevated temperatures. nih.gov |

| Poly-p-chloroaniline (PpCA) | Multi-step decomposition | Exhibits a degradation pattern typical of polymers, with sequential loss of components. researchgate.net |

This table was generated based on available data for analogous compounds. The actual thermal stability of 3-(2-Aminoethyl)-4-chloroaniline would require empirical TGA measurement.

Future Directions and Emerging Research Avenues in Substituted Phenylamine Chemistry

Development of Green and Sustainable Synthetic Routes

The synthesis of substituted anilines has traditionally relied on methods that are often not environmentally benign, such as the Béchamp reduction using iron in hydrochloric acid or other processes that generate significant waste. mdpi.com A major future direction is the development of green and sustainable synthetic routes.

For a molecule like 3-(2-Aminoethyl)-4-chloroaniline, this would involve moving away from harsh reagents and high-pressure conditions. The typical synthesis of 4-chloroaniline (B138754), a likely precursor, involves the reduction of 4-nitrochlorobenzene. wikipedia.org Future research will likely focus on catalytic hydrogenation using more sustainable catalysts and conditions. For instance, metal-free N/S co-doped carbon catalysts have shown high efficiency and chemoselectivity in the hydrogenation of p-chloronitrobenzene to p-chloroaniline, avoiding the use of expensive and toxic heavy metals. mdpi.com Another green approach is the use of biocatalysts, such as immobilized nitroreductase enzymes, which can perform reductions in aqueous media under atmospheric pressure with high chemoselectivity. acs.org These methods could be adapted for the large-scale, environmentally friendly production of the 4-chloroaniline precursor needed for 3-(2-Aminoethyl)-4-chloroaniline.

Table 1: Comparison of Traditional vs. Green Synthetic Methods for Chloroaniline Production

| Feature | Traditional Methods (e.g., Béchamp Reduction) | Emerging Green Methods |

|---|---|---|

| Catalyst | Iron, Tin, Zinc in acid mdpi.com | N/S co-doped carbon, Immobilized enzymes mdpi.comacs.org |

| Reagents | Strong acids (e.g., HCl) mdpi.com | Water, mild buffers acs.org |

| Conditions | High temperature and pressure | Ambient temperature and pressure acs.org |

| Byproducts | Large amounts of metal sludge and acidic waste mdpi.com | Minimal waste, recyclable catalysts mdpi.comacs.org |

| Selectivity | Can be poor, leading to side reactions mdpi.com | High chemoselectivity mdpi.comacs.org |

Application of Machine Learning and Artificial Intelligence in Molecular Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery of new molecules with tailored properties. who.int For substituted phenylamines, ML models can predict properties like bioactivity and toxicity based on molecular structure, accelerating the design of new drug candidates and functional materials. researchgate.netnih.gov

In the context of 3-(2-Aminoethyl)-4-chloroaniline, ML could be employed to:

Predict Properties: Generate in-silico predictions for its ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile, guiding its potential applications in medicinal chemistry. researchgate.net

Optimize Derivatives: Design novel derivatives of 3-(2-Aminoethyl)-4-chloroaniline with enhanced properties by exploring a vast chemical space of possible substituents. For example, ML models have been used to identify structural features in ligands that improve the yield and specificity of reactions for synthesizing chiral tertiary anilines. acs.org

Plan Synthesis: Utilize retrosynthetic tools driven by ML to propose efficient and novel synthetic pathways, potentially uncovering greener routes. wikipedia.org